molecular formula C8H16ClNO B2556825 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride CAS No. 1989659-08-6

7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride

Cat. No.: B2556825
CAS No.: 1989659-08-6
M. Wt: 177.67
InChI Key: WNCMHNRMMUYSDT-UHFFFAOYSA-N
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Description

7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug discovery.

    Medicine: Explored for its activity as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target involved .

Comparison with Similar Compounds

Comparison: 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride is unique due to the presence of both nitrogen and oxygen atoms in its spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, other similar compounds may lack either the nitrogen or oxygen atom, resulting in different reactivity and biological activity .

Properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(7-10-5-1)3-4-9-6-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCMHNRMMUYSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)COC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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